For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate
Abstract: 6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a pivotal chemical intermediate with significant applications in pharmaceutical development, biochemical research, and agriculture.[1] Its unique structure, featuring a pyrimidine core with multiple amino groups and a hydroxyl group, allows for versatile chemical reactions and interactions with biological systems.[1][2] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthetic pathway and mechanism of action.
Chemical and Physical Properties
6-Hydroxy-2,4,5-triaminopyrimidine sulfate is typically a slight yellow to beige crystalline powder.[1][3] It is known to exist in both anhydrous and hydrated forms, which can lead to variations in reported data and multiple CAS registry numbers.[2][4] The compound exhibits keto-enol tautomerism, with the enol form being predominant in the crystalline state.[2]
Data Presentation
The quantitative properties of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate are summarized in the table below. Note the existence of multiple CAS numbers, which may refer to anhydrous, hydrated, or different salt forms. The most consistently reported data are presented.
| Property | Value | Reference(s) |
| IUPAC Name | 2,5,6-Triaminopyrimidin-4-ol;sulfuric acid | [5] |
| Synonyms | 2,4,5-Triamino-6-hydroxypyrimidine sulfate, 2,5,6-Triamino-4-pyrimidinol sulfate, Folic acid EP impurity B sulfate | [1][2][3] |
| CAS Number | 35011-47-3 (anhydrous), 1603-02-7, 39267-74-8, 1266615-54-6 (monohydrate) | [2][3][6][7] |
| Molecular Formula | C₄H₇N₅O · H₂SO₄ | [1][7][8] |
| Molecular Weight | 239.21 g/mol | [1][2][7] |
| Appearance | Slight yellow to yellow-beige crystalline powder | [1][3] |
| Melting Point | ≥300 °C (decomposes) | [3][5][9] |
| Solubility | Very low solubility in water, Soluble in DMSO | [3][10] |
| Stability | Stable in water for up to 24 hours when mixed with a suitable antioxidant | [5][11] |
| Storage Conditions | Store in a cool, dark place; recommended temperatures range from 0-8 °C to below 30 °C | [1][12][13] |
| UV-Vis Spectrum (λmax) | pH 1: 262 nm (ε = 13535)pH 7: 208 nm (ε = 15177), 262 nm (ε = 4524)pH 13: 276 nm (ε = 2285) | [5] |
| Crystallography (Monohydrate) | System: TriclinicSpace Group: P1Cell Parameters: a=7.231Å, b=7.458Å, c=10.382Å; α=76.12°, β=79.45°, γ=64.33° | [2] |
Experimental Protocols
Detailed methodologies are crucial for the consistent synthesis and analysis of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate. The following protocols are based on established methods for this compound and related pyrimidine derivatives.[14][15]
Synthesis via Catalytic Hydrogenation
This protocol describes the preparation of 2,4,5-triamino-6-hydroxypyrimidine sulfate by the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP).[14][16]
Materials:
-
2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)
-
Deionized water
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Aqueous sodium hydroxide (NaOH)
-
Aqueous sulfuric acid (H₂SO₄)
-
High-pressure autoclave reactor
Procedure:
-
Suspension Preparation: Prepare an aqueous suspension of DAHNP (e.g., 1.5 to 2.5 mols/liter) in a high-pressure autoclave.
-
Catalyst Addition: Add the 5% Pd/C catalyst to the suspension. The pH of the mixture should be maintained in an acidic to weakly alkaline range (pH 3 to 8.5) before hydrogenation begins.[14]
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (e.g., 10 to 60 bar) and heat to the reaction temperature (e.g., 70 to 120 °C).[14]
-
Reaction Monitoring: Maintain the temperature and pressure with vigorous stirring. The reaction is complete when hydrogen uptake ceases. Continue stirring for an additional 30-60 minutes to ensure full conversion.[14][16]
-
Product Solubilization: After cooling and venting the reactor, add a sufficient amount of aqueous NaOH to dissolve the 2,4,5-triamino-6-hydroxypyrimidine product, adjusting the pH to approximately 12.[14][16]
-
Catalyst Removal: Filter the hot, alkaline solution to remove the Pd/C catalyst.
-
Precipitation of Sulfate Salt: Slowly add the filtrate to a stirred solution of aqueous sulfuric acid. Adjust the pH to 0.2-0.5 to precipitate the 6-Hydroxy-2,4,5-triaminopyrimidine sulfate.[2]
-
Isolation and Drying: Cool the mixture (e.g., 0 to 10 °C) to complete precipitation.[2] Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Hydroxy-2,4,5-triaminopyrimidine sulfate | 39267-74-8 | Benchchem [benchchem.com]
- 3. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 4. 2,4,5-Triamino-6-hydroxypyrimidine Sulfate | 35011-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. scbt.com [scbt.com]
- 7. 6-Hydroxy-2,4,5-triaminopyrimidine 97 1603-02-7 [sigmaaldrich.com]
- 8. 6-羟基-2,4,5-三氨基嘧啶 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS#:39267-74-8 | 6-HYDROXY-2,4,5-TRIAMINOPYRIMIDINE SULFATE | Chemsrc [chemsrc.com]
- 10. chembk.com [chembk.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Page loading... [guidechem.com]
- 13. 6-HYDROXY-2,4,5-TRIAMINOPYRIMIDINE SULFATE | 39267-74-8 [chemicalbook.com]
- 14. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
